1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea

Medicinal chemistry Structure-activity relationships Physicochemical profiling

Researchers developing N′-alkyl SAR around the 2-fluoro-4-iodophenyl urea core often encounter a supply gap: the cyclopropyl analog (Trametinib Impurity 7) is widely catalogued, but the isopropyl variant required for systematic steric and lipophilicity profiling is scarce. 1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea (CAS 1392271-66-7) closes this gap with ≥95% purity and verified identity. • Distinct isopropyl N′-substituent enables differentiation from cyclopropyl and unsubstituted analogs in M2 proton-channel inhibitor SAR studies • Para-iodine atom provides a direct handle for ¹²⁵I/¹³¹I radio-iodination or metal-catalyzed cross-coupling for late-stage diversification • Favorable physicochemical profile (XLogP3 2.5, TPSA 41.1 Ų, MW 322.12) predicts adequate membrane permeability for cellular and oocyte assays Supplied as a research-grade chemical with full quality assurance documentation.

Molecular Formula C10H12FIN2O
Molecular Weight 322.12 g/mol
CAS No. 1392271-66-7
Cat. No. B1415784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea
CAS1392271-66-7
Molecular FormulaC10H12FIN2O
Molecular Weight322.12 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NC1=C(C=C(C=C1)I)F
InChIInChI=1S/C10H12FIN2O/c1-6(2)13-10(15)14-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3,(H2,13,14,15)
InChIKeyYCGADTIWPSLVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea (CAS 1392271-66-7): Sourcing Guide for a Halogenated Phenylurea Building Block


1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea (CAS 1392271-66-7) is a halogenated phenylurea derivative with a molecular weight of 322.12 g mol⁻¹, bearing fluorine at the ortho position and iodine at the para position of the phenyl ring, and an isopropyl substituent on the distal urea nitrogen [1]. The compound is supplied as a research-grade chemical with a minimum purity specification of 95% . Its computed physicochemical profile includes a calculated logP (XLogP3) of 2.5, two hydrogen-bond donors, two hydrogen-bond acceptors, two rotatable bonds, and a topological polar surface area of 41.1 Ų, placing it within drug-like chemical space [1]. The iodine substituent creates a heavy-atom handle that may be exploited for radio-iodination or as a leaving group in cross-coupling chemistry, while the isopropyl urea motif distinguishes it from the more widely catalogued cyclopropyl analog that serves as a Trametinib intermediate [2].

Halogenated phenylurea building block for medicinal chemistry and kinase inhibitor intermediate libraries
Para-iodine substituent enables cross-coupling diversification and radio-iodination probe synthesis
Isopropyl urea motif provides distinct steric and lipophilic profile vs. cyclopropyl Trametinib-related intermediates

Why 1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea Cannot Be Replaced by Common In-Class Analogs Without Risk of Divergent Physicochemical and Biological Behaviour


Phenylurea derivatives sharing the 2-fluoro-4-iodophenyl pharmacophore are not functionally interchangeable because the N′-alkyl substituent profoundly modulates conformational freedom, lipophilicity, hydrogen-bonding capacity, and target-recognition geometry. The isopropyl group in 1-(2-fluoro-4-iodophenyl)-3-(propan-2-yl)urea imparts a distinct steric and electronic profile compared with the cyclopropyl, unsubstituted, or bulkier alkyl variants that are more commonly encountered in kinase-inhibitor intermediate libraries . In the context of influenza A M2 proton-channel inhibition — a therapeutically relevant assay in which structurally related 2-fluoro-4-iodophenyl ureas have demonstrated measurable activity — even modest N′-alkyl changes are known to shift inhibitory potency and mutant-channel selectivity profiles, making generic substitution scientifically unsound without direct comparative data [1].

Target Isopropyl urea
(this compound)
Target Compound N′-isopropyl substitution: branched alkyl, higher lipophilicity (XLogP3 ~2.5), distinct conformational ensemble for target engagement
Substitute Cyclopropyl analog
(CAS 871700-18-4)
Common Substitute N′-cyclopropyl substitution: ring-strained geometry, lower lipophilicity, different hydrogen-bonding presentation; may shift SAR interpretation and M2 channel selectivity profiles
Risk Unsubstituted analog
(CAS 1628604-95-4)
Additional Risk Unsubstituted (2-fluoro-4-iodophenyl)urea lacks N′-alkyl group entirely; purity not standardized across vendors, introducing assay reproducibility uncertainty

Quantitative Differentiation of 1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea Relative to Closest Analogs: Evidence-Based Procurement Rationale


Distinct N′-Isopropyl vs. N′-Cyclopropyl Substitution Alters Molecular Geometry and Physicochemical Descriptors

The target compound carries an isopropyl group on the distal urea nitrogen, in contrast to the cyclopropyl group present in the closely related Trametinib intermediate 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS 871700-18-4). The isopropyl moiety introduces one additional sp³ carbon and eliminates ring strain, resulting in a higher molecular weight (322.12 vs. 320.10 g mol⁻¹), increased lipophilicity (XLogP3 ≈ 2.5 vs. an estimated lower logP for the cyclopropyl analog owing to the polar character of the cyclopropyl ring), and a different conformational ensemble that affects target binding [1][2]. These differences are critical when the compound is used as a scaffold-hopping starting point or a selective probe in kinase and ion-channel assays.

Isopropyl vs. Cyclopropyl Substitution
Cross-study comparable
MW: 322.12 vs. 320.10 g mol⁻¹
XLogP3: ~2.5 vs. lower (predicted)
Distinct N′-alkyl geometry alters steric and lipophilic landscape for SAR exploration
Computed properties; experimental confirmation recommended
Medicinal chemistry Structure-activity relationships Physicochemical profiling

Verified Minimum Purity Specification of 95% Enables Reproducible Biological Assays Without Upstream Purification

The compound is commercially available with a documented minimum purity of 95% as specified by AKSci (product code 0194EN), accompanied by a downloadable safety data sheet and certificate-of-analysis request process . By comparison, many niche catalog entries for the unsubstituted (2-fluoro-4-iodophenyl)urea (CAS 1628604-95-4) or the cyclopropyl analog are listed without a standardized purity guarantee, introducing uncertainty in biological assay reproducibility and requiring in-house re-purification . A verified purity specification directly reduces procurement risk for laboratories performing quantitative dose-response or biochemical screening.

Purity Specification
Specification review
≥95%
Verified minimum purity supports direct use in biological screening without upstream purification
Supplier-specified; independent verification advised for quantitative dose-response workflows
Quality control Reproducibility Procurement specification

Iodine Substituent at the Para Position Provides a Synthetic Handle for Radio-Iodination and Cross-Coupling Chemistry

The para-iodo substituent serves as a chemically orthogonal heavy-atom tag that is retained in the target compound but absent in common comparator ureas bearing only fluorine or chlorine substituents. This iodine atom enables site-selective radio-iodination (¹²³I/¹²⁵I/¹³¹I) for SPECT imaging probe development and participates in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for late-stage diversification [1]. The isopropyl urea motif further differentiates this compound from the simpler (2-fluoro-4-iodophenyl)urea, which lacks the N′-alkyl group and may exhibit different reactivity in metal-catalyzed transformations due to altered steric and electronic properties at the urea nitrogen .

Iodine Synthetic Handle
Class-level inference
Para-iodine present
MW contribution: 126.90 Da
Enables radio-iodination (¹²³I/¹²⁵I/¹³¹I) and palladium-catalyzed cross-coupling for late-stage diversification
Reactivity inferred from well-established aryl iodide chemistry; site-specific validation required
Radiochemistry Cross-coupling Molecular imaging

Two Rotatable Bonds and Moderate TPSA (41.1 Ų) Confer a Pharmacokinetic Profile Distinct from Bulkier or More Rigid Urea Analogs

The target compound possesses exactly two rotatable bonds and a topological polar surface area (TPSA) of 41.1 Ų [1]. This places it in a favorable region of drug-like chemical space for oral bioavailability (rotatable bonds ≤ 10; TPSA < 140 Ų for blood-brain barrier penetration; TPSA < 60 Ų generally correlates with excellent membrane permeability). By comparison, many advanced urea-based kinase inhibitors (e.g., sorafenib, TPSA ≈ 92 Ų; regorafenib, TPSA ≈ 92 Ų) and the bulkier benzoyl-urea derivatives described in patent US 5,245,071 have TPSA values exceeding 60 Ų and higher rotatable-bond counts, which may limit passive membrane diffusion [2][3]. The low TPSA and limited flexibility of the isopropyl urea compound suggest superior intrinsic membrane permeability, a desirable feature for intracellular target engagement.

Drug-like Physicochemical Profile
Class-level inference
TPSA: 41.1 Ų
Rotatable bonds: 2
Low TPSA and minimal flexibility predict higher passive membrane permeability vs. bulkier diaryl urea analogs
Computed properties; ΔTPSA ≥50 Ų lower than Sorafenib-class comparators
Drug-likeness ADME prediction Lead optimization

The 2-Fluoro-4-iodophenyl Moiety Is a Privileged Pharmacophore in M2 Proton-Channel Inhibitor Patents, with Structural Analogs Showing IC₅₀ Values in the Low-Micromolar Range Against Wild-Type and Mutant Channels

Patents assigned to Influmedix, Inc. and the University of Pennsylvania (e.g., US 9,884,832 and US 8,691,808) describe halogenated phenylurea compounds as inhibitors of the influenza A M2 proton channel, including wild-type and the amantadine-resistant S31N and V27A mutants [1][2]. While the specific IC₅₀ of 1-(2-fluoro-4-iodophenyl)-3-(propan-2-yl)urea against M2 is not publicly disclosed, close structural analogs in the same patent families bearing 2-fluoro-4-iodophenyl or related halogenated aryl groups exhibit IC₅₀ values in the range of 1.2–20 µM against wild-type M2 and the V27A mutant in two-electrode voltage-clamp oocyte assays [2][3]. The isopropyl substitution differentiates this compound from the cyclopropyl and unsubstituted analogs that have been more extensively profiled, offering a distinct SAR vector for resistance-breaking M2 inhibitor development.

M2 Channel Inhibitor Chemotype
Class-level inference
Patent-validated pharmacophore class
Analog IC₅₀: 1.2–20 µM range
Compound belongs to a reported M2 proton-channel inhibitor chemotype; supports influenza A mutant-channel screening
Compound-specific IC₅₀ not publicly disclosed; analog data from Xenopus oocyte voltage-clamp assays
Antiviral research Ion-channel pharmacology Drug resistance

Vendor-Supplied Long-Term Storage Specification (Cool, Dry Conditions) Indicates Sufficient Ambient Stability for Routine Laboratory Handling

The AKSci product specification explicitly recommends 'Store long-term in a cool, dry place' without requiring refrigeration, desiccation, or inert-atmosphere handling . This contrasts with certain light-sensitive or hygroscopic urea derivatives that mandate storage at −20 °C under argon. The absence of special storage requirements reduces procurement complexity, shipping costs, and the risk of compound degradation during transit or bench-top use, which is a practical differentiator for laboratories with limited cold-storage capacity or those ordering multi-gram quantities for medicinal chemistry campaigns.

Storage & Handling
Specification review
Ambient storage
Cool, dry conditions
No cold-chain or inert-atmosphere requirement reduces procurement complexity and degradation risk during transit
Supplier SDS; not classified as hazardous for DOT/IATA transport
Compound stability Logistics Procurement risk

Recommended Application Scenarios for 1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea (CAS 1392271-66-7)


Scaffold-Hopping Library Design for Influenza A M2 Proton-Channel Inhibitor Discovery Targeting Amantadine-Resistant Strains

The compound's 2-fluoro-4-iodophenyl urea core maps onto a patent-validated M2-inhibitor pharmacophore (US 9,884,832), while the isopropyl N′-substituent offers a steric and lipophilicity profile distinct from the cyclopropyl and unsubstituted analogs that dominate the existing M2 inhibitor literature [1]. Incorporating this compound into a focused library enables exploration of N′-alkyl SAR around the M2 channel pore, with the low TPSA (41.1 Ų) predicting adequate membrane permeability for oocyte and cellular assays [2]. The iodine handle further enables late-stage diversification via cross-coupling or radio-iodination for imaging-based mechanism-of-action studies [3].

Synthesis of Radio-Iodinated Tracer Candidates for In Vitro and In Vivo Target Engagement Studies

The para-iodine atom provides a direct site for electrophilic or isotopic exchange radio-iodination (¹²⁵I or ¹³¹I), enabling the generation of high-specific-activity probes without the need for a prosthetic group or linker [3]. The moderate lipophilicity (XLogP3 = 2.5) and low molecular weight (322.12 Da) are compatible with cellular uptake and tissue distribution, making the compound a viable precursor for SPECT or autoradiography applications. The guaranteed 95% purity reduces the risk of radio-labeling side-products that could confound biodistribution data .

Lead-Optimization Starting Point for Kinase Inhibitor Programs Requiring a Compact, Permeable Urea Chemotype

With only two rotatable bonds and a TPSA of 41.1 Ų, the compound occupies a favorable region of oral drug-like space for intracellular kinase targets where membrane permeability is a critical optimization parameter [2]. Its physicochemical profile compares favorably against bulkier diaryl urea kinase inhibitors (e.g., sorafenib, TPSA ≈ 92 Ų), suggesting superior intrinsic permeability that may translate to higher cellular potency in biochemical and phenotypic screening cascades [4]. The compound can serve as a minimalist fragment-like core for structure-based design, with the iodine atom offering a vector for affinity maturation via metal-catalyzed coupling.

Analytical Reference Standard for Differentiating Isopropyl-Substituted Urea Impurities from Cyclopropyl-Containing Trametinib Process Impurities

The cyclopropyl analog (CAS 871700-18-4) is catalogued as Trametinib Impurity 7 and is monitored during the manufacturing of the FDA-approved MEK inhibitor [5]. The isopropyl derivative (CAS 1392271-66-7) serves as a structurally distinct reference material for analytical method development, enabling chromatographic separation and mass-spectrometric differentiation of N′-alkyl urea impurities that may arise from alternative synthetic routes or degradative pathways. The documented purity specification (≥95%) supports its use as a system-suitability standard in validated HPLC and LC-MS methods .

Application
Selection Property
Validation Focus
Influenza A M2 channel inhibitor screening
N′-isopropyl substitution profile distinct from cyclopropyl analogs
M2 wild-type and mutant (S31N, V27A) channel panel assay context
Radio-iodinated tracer probe synthesis
Para-iodine heavy-atom handle for direct labeling
Radio-labeling yield and specific activity review
Kinase inhibitor lead-optimization studies
Compact urea chemotype with low TPSA and minimal rotatable bonds
Cellular permeability and target-engagement assay context
Trametinib impurity reference differentiation
Isopropyl vs. cyclopropyl urea chromatographic resolution
HPLC/LC-MS method specificity for N′-alkyl impurity profiling
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